4-Isopropyldicyclohexylmethane
Description
4-Isopropyldicyclohexylmethane (CAS: 54965-61-6) is a bicyclic hydrocarbon with the molecular formula C₁₆H₃₀ and a molecular weight of 214.58 g/mol. It consists of two cyclohexyl rings connected via a methane bridge, with an isopropyl substituent at the 4-position of one cyclohexyl group. First synthesized by Lamneck and Wise in 1954, this compound was part of a broader study on dicyclic hydrocarbons, focusing on structural variations and their physical properties . Its fully saturated cyclohexyl rings and branched alkyl substituents contribute to distinct steric and thermodynamic characteristics compared to aromatic analogs.
Properties
CAS No. |
54965-61-6 |
|---|---|
Molecular Formula |
C16H30 |
Molecular Weight |
222.41 g/mol |
IUPAC Name |
1-(cyclohexylmethyl)-4-propan-2-ylcyclohexane |
InChI |
InChI=1S/C16H30/c1-13(2)16-10-8-15(9-11-16)12-14-6-4-3-5-7-14/h13-16H,3-12H2,1-2H3 |
InChI Key |
LHWJKUKEUOFSME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)CC2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Isopropyldiphenylmethane (C₁₆H₁₈)
- Structure : Features two phenyl (aromatic) rings connected by a methane bridge, with an isopropyl group at the 4-position.
- Key Differences: Aromatic vs. Aliphatic Rings: The phenyl rings in 4-isopropyldiphenylmethane introduce π-conjugation, enhancing thermal stability but reducing solubility in nonpolar solvents compared to the fully saturated cyclohexyl rings in 4-isopropyldicyclohexylmethane . Molecular Weight: Lower molecular weight (186.32 g/mol vs. 214.58 g/mol) due to the absence of hydrogen atoms in aromatic systems.
4-Propyldiphenylmethane (C₁₆H₁₈)
- Structure : Similar to 4-isopropyldiphenylmethane but with a linear propyl substituent instead of a branched isopropyl group.
Dicyclohexylalkane Derivatives
1,2-Dicyclohexylbutane (C₁₆H₃₀)
1,1'-Bicyclooctyl (C₁₆H₂₈)
- Structure : Two fused cyclohexyl rings forming a bicyclooctane system.
- Rigidity : The fused structure imposes greater conformational rigidity, leading to higher melting points but lower solubility than the methane-bridged analog .
Substituted Cyclohexane Derivatives
4-Isopropylcyclohexanol (C₉H₁₈O)
- Structure : A single cyclohexane ring with hydroxyl (-OH) and isopropyl groups at the 1- and 4-positions, respectively.
- Polarity: The hydroxyl group introduces hydrogen bonding, significantly increasing solubility in polar solvents (e.g., water or ethanol) compared to nonfunctionalized this compound .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| This compound | C₁₆H₃₀ | 214.58 | 54965-61-6 | Two cyclohexyl rings, methane bridge, isopropyl substituent |
| 4-Isopropyldiphenylmethane | C₁₆H₁₈ | 186.32 | Not provided | Two phenyl rings, methane bridge, isopropyl substituent |
| 4-Propyldiphenylmethane | C₁₆H₁₈ | 186.32 | Not provided | Two phenyl rings, methane bridge, linear propyl substituent |
| 1,2-Dicyclohexylbutane | C₁₆H₃₀ | 214.58 | 54890-01-6 | Two cyclohexyl rings, butane bridge |
| 1,1'-Bicyclooctyl | C₁₆H₂₈ | 214.58 | 6708-17-4 | Fused bicyclooctane system |
| 4-Isopropylcyclohexanol | C₉H₁₈O | 142.24 | 4621-04-9 | Single cyclohexane ring, hydroxyl and isopropyl groups |
Research Findings and Implications
- Synthesis : Lamneck and Wise’s 1954 work demonstrated that this compound and its analogs could be synthesized via Friedel-Crafts alkylation or hydrogenation of aromatic precursors, with yields influenced by substituent branching .
- Thermodynamic Properties : Cyclohexyl-based compounds generally exhibit lower melting points than aromatic analogs due to reduced π-stacking interactions. For example, this compound is expected to remain liquid at room temperature, whereas 4-isopropyldiphenylmethane may solidify .
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